molecular formula C16H28N2O6 B3367350 1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate CAS No. 174497-80-4

1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate

Cat. No.: B3367350
CAS No.: 174497-80-4
M. Wt: 344.4 g/mol
InChI Key: ZZKDHJHPFRZXSJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate is a synthetic organic compound that belongs to the class of diazinane derivatives. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The presence of tert-butyl and methyl groups in the structure suggests that the compound may have unique steric and electronic properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of tert-butyl groups: This step may involve the use of tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl and methyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like methyl iodide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical reactivity: Undergoing specific chemical reactions that alter biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate: A stereoisomer with different spatial arrangement.

    1-O,2-O-ditert-butyl 3-O-ethyl (3R)-diazinane-1,2,3-tricarboxylate: An analog with an ethyl group instead of a methyl group.

    1-O,2-O-ditert-butyl 3-O-methyl (3R)-piperazine-1,2,3-tricarboxylate: A related compound with a piperazine ring.

Uniqueness

1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate is unique due to its specific combination of steric hindrance from the tert-butyl groups and electronic effects from the methyl group. This can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-9-11(12(19)22-7)18(17)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDHJHPFRZXSJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate
Reactant of Route 2
Reactant of Route 2
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate
Reactant of Route 3
Reactant of Route 3
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate
Reactant of Route 4
Reactant of Route 4
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate
Reactant of Route 5
Reactant of Route 5
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate
Reactant of Route 6
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.